2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride
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Overview
Description
2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride typically involves the reaction of piperidine with 4-methyl-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of 4-methyl-1,2,4-triazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol or an amine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole moiety is known to interact with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
- 2-(1H-1,2,3-triazol-5-ylthio)ethanamine hydrochloride
Uniqueness
2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and triazole rings allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
2703966-07-6 |
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Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H |
InChI Key |
OZDCFYDHEGRWDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CCCCN2.Cl |
Origin of Product |
United States |
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